![molecular formula C22H28N2O4S B2559370 4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide CAS No. 946373-02-0](/img/structure/B2559370.png)
4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
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Overview
Description
4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a versatile scaffold in medicinal chemistry, and a sulfonamide group, which is commonly found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core can then be functionalized with various substituents, including the isobutyl group and the sulfonamide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to convert the quinoline core to dihydroquinoline derivatives.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinone derivatives
Reduction: : Dihydroquinoline derivatives
Substitution: : Various substituted sulfonamides
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the biological activity of quinoline derivatives.
Medicine: : Investigating the compound's potential as a therapeutic agent.
Industry: : Use in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if used as a therapeutic agent, it might interact with enzymes or receptors in the body, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound can be compared with other quinoline derivatives and sulfonamide-containing compounds. Similar compounds include:
Quinoline derivatives: : Used in various pharmaceuticals and research applications.
Sulfonamide derivatives: : Commonly found in antibiotics and other drugs.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Ethoxy group : Provides solubility and can influence pharmacokinetics.
- Tetrahydroquinoline moiety : Known for various biological activities, including anti-cancer properties.
- Sulfonamide group : Often associated with antimicrobial activity.
Molecular Formula
The molecular formula of the compound is C18H24N2O4S.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 356.46 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
Anticancer Properties
Research has indicated that compounds containing the tetrahydroquinoline structure exhibit significant anticancer activity. For instance, a related study demonstrated that derivatives of tetrahydroquinoline showed potent inhibition of cancer cell lines, suggesting that modifications in the structure could enhance efficacy against specific types of cancer cells .
Case Study: Inhibition of Cancer Cell Proliferation
A study focusing on a similar sulfonamide derivative showed an IC50 value of approximately 0.58 μM against pancreatic cancer cells, indicating strong cytotoxic potential. The compound's mechanism involved the inhibition of mitochondrial function, leading to reduced ATP production under glucose-deprived conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the benzene ring and modifications to the tetrahydroquinoline moiety can significantly affect both potency and selectivity. For instance, introducing electron-withdrawing groups may enhance interaction with biological targets .
Toxicity and Safety Profile
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-28-21-10-8-19(12-16(21)4)29(26,27)23-18-7-9-20-17(13-18)6-11-22(25)24(20)14-15(2)3/h7-10,12-13,15,23H,5-6,11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULOJUKQQKAYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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